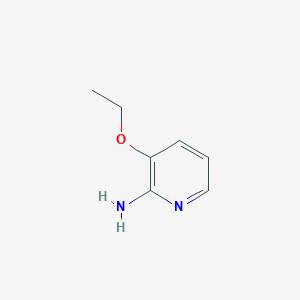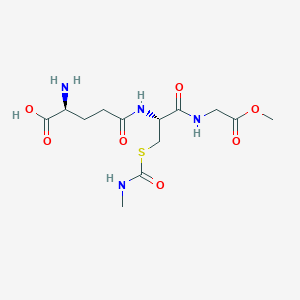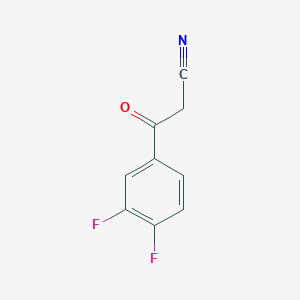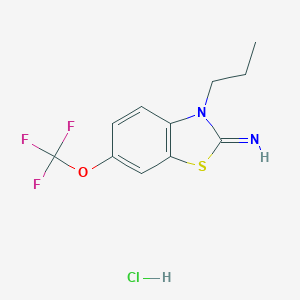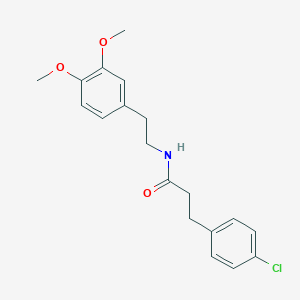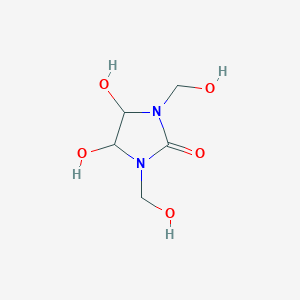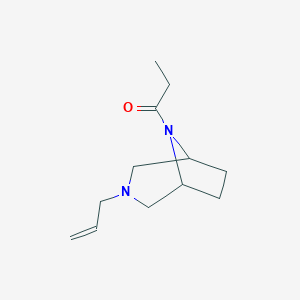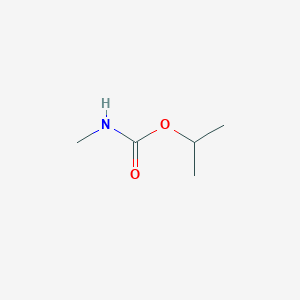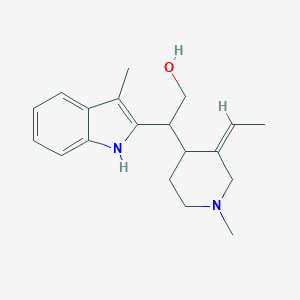
1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as AM-1241 and is a synthetic cannabinoid receptor agonist. The compound has been shown to have potential therapeutic effects in the treatment of various diseases, including pain, inflammation, and neurological disorders.
作用机制
1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl- acts as a synthetic cannabinoid receptor agonist. The compound binds to the cannabinoid receptors in the body, which are involved in the regulation of pain, inflammation, and other physiological processes. The activation of these receptors by the compound leads to the release of neurotransmitters, which can help to alleviate pain and inflammation.
生化和生理效应
1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl- has been shown to have several biochemical and physiological effects. The compound has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. The compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and multiple sclerosis.
实验室实验的优点和局限性
One of the main advantages of using 1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl- in lab experiments is its potential therapeutic effects. The compound has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, which can be useful in the study of various diseases. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects in some cell lines, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl-. One area of research is the development of new synthetic cannabinoids with improved therapeutic properties. Another area of research is the study of the compound's effects on other physiological processes, such as immune function and metabolism. Additionally, there is a need for further research on the safety and toxicity of the compound, particularly in human studies.
合成方法
The synthesis of 1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl- involves several steps. The first step involves the synthesis of 1H-indole-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-ethylidene-1-methyl-4-piperidone to form the intermediate product. The intermediate product is then reduced to form the final product, 1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl-.
科学研究应用
1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl- has been extensively studied for its potential therapeutic effects. The compound has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. The compound has also been shown to have potential applications in the treatment of various diseases, including Parkinson's disease, multiple sclerosis, and neuropathic pain.
属性
CAS 编号 |
1850-29-9 |
|---|---|
产品名称 |
1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl- |
分子式 |
C19H26N2O |
分子量 |
298.4 g/mol |
IUPAC 名称 |
2-[(3Z)-3-ethylidene-1-methylpiperidin-4-yl]-2-(3-methyl-1H-indol-2-yl)ethanol |
InChI |
InChI=1S/C19H26N2O/c1-4-14-11-21(3)10-9-16(14)17(12-22)19-13(2)15-7-5-6-8-18(15)20-19/h4-8,16-17,20,22H,9-12H2,1-3H3/b14-4+ |
InChI 键 |
DPTDKANPGYZAND-LNKIKWGQSA-N |
手性 SMILES |
C/C=C/1\CN(CCC1C(CO)C2=C(C3=CC=CC=C3N2)C)C |
SMILES |
CC=C1CN(CCC1C(CO)C2=C(C3=CC=CC=C3N2)C)C |
规范 SMILES |
CC=C1CN(CCC1C(CO)C2=C(C3=CC=CC=C3N2)C)C |
同义词 |
β-(3-Ethylidene-1-methyl-4-piperidyl)-3-methyl-1H-indole-2-ethanol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B157252.png)

